molecular formula C28H32ClN7O B607550 FRAX1036 CAS No. 1432908-05-8

FRAX1036

Cat. No.: B607550
CAS No.: 1432908-05-8
M. Wt: 518.062
InChI Key: RYCBSFIKWACFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FRAX1036 is a potent and selective inhibitor of group I p21-activated kinases, specifically targeting p21-activated kinase 1, p21-activated kinase 2, and p21-activated kinase 4. These kinases are involved in various cellular processes, including cytoskeletal reorganization, cell motility, and survival. This compound has shown promise in preclinical studies for its potential therapeutic applications in cancer treatment, particularly in tumors with amplified p21-activated kinase 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FRAX1036 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the condensation of specific aromatic and heterocyclic compounds under controlled conditions.

    Functional group modifications: Introduction of functional groups such as chlorine and nitrogen-containing moieties through substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous flow processes: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

FRAX1036 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Including sodium borohydride and lithium aluminum hydride.

    Solvents: Common solvents used include dimethyl sulfoxide and acetonitrile.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.

Comparison with Similar Compounds

Similar Compounds

    IPA-3: Another p21-activated kinase inhibitor with a different mechanism of action.

    PF-3758309: A broad-spectrum kinase inhibitor that also targets p21-activated kinases.

    G-5555: A selective inhibitor of p21-activated kinase 4.

Uniqueness of FRAX1036

This compound is unique due to its high selectivity for p21-activated kinase 1, p21-activated kinase 2, and p21-activated kinase 4, making it a valuable tool for studying these kinases’ specific roles in cellular processes and their potential as therapeutic targets .

Biological Activity

FRAX1036 is a potent inhibitor of p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2. Its biological activity has been extensively studied in various cancer models, particularly in relation to its effects on tumor growth and cell signaling pathways. This article delves into the compound's mechanisms of action, efficacy in preclinical studies, and its potential therapeutic applications.

This compound functions primarily by inhibiting the phosphorylation of PAK1 and PAK2, which are crucial for several oncogenic signaling pathways. By blocking these kinases, this compound disrupts downstream signaling cascades that promote cell proliferation and survival. Notably, PAK1 is involved in activating the RAF/MEK/ERK pathway, which is essential for cell growth and differentiation, as well as the AKT signaling pathway, which influences metabolism and apoptosis .

Key Signaling Pathways Affected by this compound

  • RAF/MEK/ERK Pathway : Inhibition of PAK1 leads to decreased phosphorylation of MEK1 and ERK1/2, resulting in reduced cell proliferation.
  • AKT Pathway : this compound treatment diminishes AKT signaling by preventing ILK activation.
  • WNT/b-catenin Signaling : The compound also impacts WNT signaling by inhibiting Snail1/2 phosphorylation .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces cell viability across various cancer cell lines. For instance:

  • Schwannoma Cells : In Merlin-deficient Schwann cells (MS02), this compound exhibited an IC50 of 162 nM, significantly reducing proliferation over 72 hours. In HEI-193 cells derived from human NF2 patients, the IC50 was found to be 1.6 µM .
  • Ovarian Cancer Cells : In OVCAR-3 ovarian cancer cells, this compound treatment resulted in decreased levels of phosphorylated PAK1 and downstream effectors such as c-Raf and ERK, leading to enhanced antiproliferative effects when combined with other agents like Rottlerin .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

  • Mouse Models : In genetically engineered mice (Nf2-cKO), treatment with this compound at a dose of 30 mg/kg did not result in significant differences in tumor size or progression compared to control groups after 12 weeks. This indicated a lack of durable inhibition of PAK1/2 in vivo despite initial reductions in phosphorylation levels .
  • Combination Therapy : When used in combination with Rottlerin, a synergistic effect was observed, leading to significantly reduced tumor volumes compared to either treatment alone. This combination therapy demonstrated improved outcomes in xenograft models .

Case Studies

Several case studies highlight the potential of this compound in treating specific cancer types:

  • Breast Cancer : In a study involving breast cancer specimens, this compound was shown to prevent cell-cycle progression and induce apoptosis in various breast cancer cell lines, reinforcing its role as an effective therapeutic agent .
  • Malignant Peripheral Nerve Sheath Tumors (MPNST) : The selective inhibition of PAK isoforms by this compound was associated with moderate effects on MPNST cell viability, suggesting its potential application in this aggressive cancer type .

Summary of Findings

Study TypeCell Line / ModelIC50 (nM)Treatment DurationKey Findings
In VitroMS02 Schwann Cells16272 hoursSignificant reduction in proliferation
In VitroHEI-193 Cells160072 hoursReduced PAK1 phosphorylation
In VivoNf2-cKO MiceN/A12 weeksNo significant tumor size reduction
Combination TherapyOVCAR-3 CellsN/A24 hoursEnhanced antiproliferative effects with Rottlerin

Properties

IUPAC Name

6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCBSFIKWACFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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